6-[4-(methoxymethyl)-1-piperidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a piperidine ring, a thiophene ring, an oxadiazole ring, and a pyrazine ring. These functional groups suggest that the compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings may be able to participate in a variety of chemical reactions, and their presence could also influence the compound’s physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar and nonpolar regions, the size and shape of the molecule, and the presence of functional groups .Scientific Research Applications
G Protein-Biased Dopaminergics Discovery
Research has identified 1,4-disubstituted aromatic piperazines as key motifs for aminergic G protein-coupled receptors. A study found that incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage into these compounds yielded high-affinity dopamine receptor partial agonists, demonstrating G protein-biased activation over β-arrestin recruitment. This bias suggests potential therapeutic applications for disorders involving dopaminergic signaling (Möller et al., 2017).
Structural Analysis of N,4-Diheteroaryl 2-Aminothiazoles
Another study focused on the structural characterization of N,4-diheteroaryl 2-aminothiazoles, revealing different protonation sites and hydrogen bonding patterns. This structural insight aids in understanding the molecular interactions and stability of similar compounds, potentially guiding the design of new drugs with enhanced efficacy and specificity (Böck et al., 2021).
Antimycobacterial Activity of Pyridine and Pyrazine Derivatives
Research into pyridines and pyrazines substituted with oxadiazole rings has shown significant antimycobacterial activity against Mycobacterium tuberculosis. These findings underscore the potential of structurally related compounds in developing new treatments for tuberculosis, highlighting the importance of the core structure for antimicrobial efficacy (Gezginci et al., 1998).
Future Directions
Properties
IUPAC Name |
5-[4-(methoxymethyl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2S/c1-23-10-11-4-6-22(7-5-11)16-15(17-9-12-3-2-8-25-12)18-13-14(19-16)21-24-20-13/h2-3,8,11H,4-7,9-10H2,1H3,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGMFYHIQMEXNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)C2=NC3=NON=C3N=C2NCC4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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